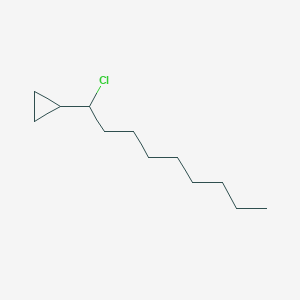
(1-Chlorononyl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chlorononyl)cyclopropane is an organic compound that belongs to the class of cycloalkanes, specifically cyclopropanes Cyclopropanes are characterized by their three-membered ring structure, which imparts significant ring strain and unique reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chlorononyl)cyclopropane typically involves the reaction of alkenes with carbenes or carbenoids. One common method is the reaction of alkenes with dichlorocarbenes, which can be generated in situ from chloroform and a strong base like potassium hydroxide . The reaction proceeds via the formation of a carbene intermediate, which then adds to the double bond of the alkene to form the cyclopropane ring.
Industrial Production Methods
Industrial production of cyclopropanes, including this compound, often employs the Simmons-Smith reaction. This method involves the reaction of alkenes with diiodomethane and a zinc-copper couple to generate the cyclopropane ring . The reaction is stereospecific and can be used to produce a variety of substituted cyclopropanes with high yields.
Análisis De Reacciones Químicas
Types of Reactions
(1-Chlorononyl)cyclopropane can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.
Reduction Reactions: Reduction can lead to the formation of non-chlorinated cyclopropane derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxide ions can yield (1-Hydroxynonyl)cyclopropane, while oxidation with potassium permanganate can produce (1-Chlorononyl)cyclopropanol.
Aplicaciones Científicas De Investigación
(1-Chlorononyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex cyclopropane derivatives.
Biology: The compound can be used to study the effects of cyclopropane-containing molecules on biological systems.
Medicine: Cyclopropane derivatives are investigated for their potential pharmacological properties, including as anesthetics and antimicrobial agents.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and agrochemicals
Mecanismo De Acción
The mechanism of action of (1-Chlorononyl)cyclopropane involves its interaction with various molecular targets and pathways. The cyclopropane ring’s high ring strain makes it highly reactive, allowing it to participate in a variety of chemical reactions. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and functional groups .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane: The simplest cyclopropane compound, used as an anesthetic in the past.
(1-Bromononyl)cyclopropane: Similar structure but with a bromine atom instead of chlorine.
(1-Iodononyl)cyclopropane: Contains an iodine atom, which can affect its reactivity and applications.
Uniqueness
(1-Chlorononyl)cyclopropane is unique due to the presence of the chlorononyl group, which imparts specific chemical properties and reactivity. The chlorine atom’s electronegativity and ability to act as a leaving group make this compound particularly useful in substitution reactions and as a precursor for further functionalization .
Propiedades
Número CAS |
65534-74-9 |
|---|---|
Fórmula molecular |
C12H23Cl |
Peso molecular |
202.76 g/mol |
Nombre IUPAC |
1-chlorononylcyclopropane |
InChI |
InChI=1S/C12H23Cl/c1-2-3-4-5-6-7-8-12(13)11-9-10-11/h11-12H,2-10H2,1H3 |
Clave InChI |
PFZJOIQTGKCJEK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C1CC1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


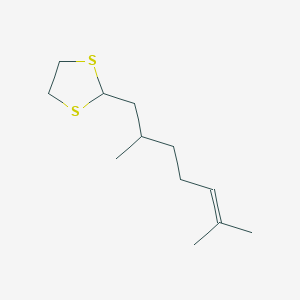

![5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14492744.png)
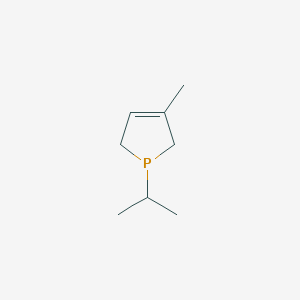

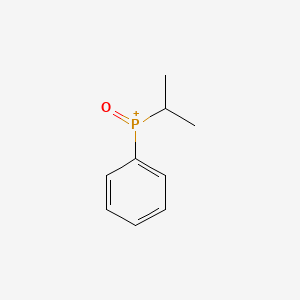



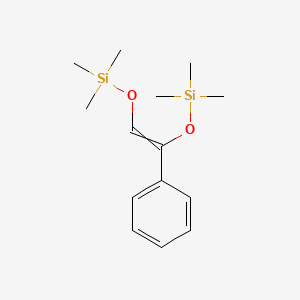
![2,2'-Oxybis[N-(2-benzoyl-4-chlorophenyl)acetamide]](/img/structure/B14492809.png)
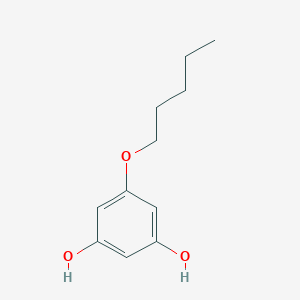
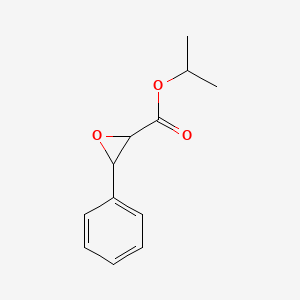
![1-[(1-Chloropropan-2-yl)oxy]-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14492821.png)
